2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 4-methyl-1,3-thiazol-2-ylamine in the presence of a suitable coupling agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole or thiazole rings to their corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage or the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the thioether or amide positions .
Scientific Research Applications
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound may inhibit these targets, leading to the disruption of essential biological processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show diverse biological activities.
Uniqueness
What sets 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart is the combination of both oxadiazole and thiazole rings in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-5-3-16-8(10-5)11-7(14)4-17-9-13-12-6(2)15-9/h3H,4H2,1-2H3,(H,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCIDFYCBDWBKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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